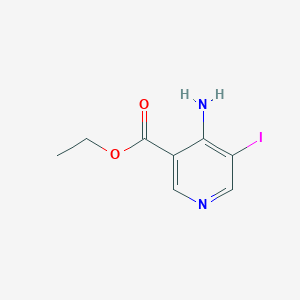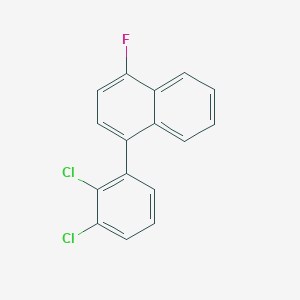
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system
Métodos De Preparación
The synthesis of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzene and 4-fluoronaphthalene as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, pressure, and the use of high-purity reagents. The reaction mixture is typically refluxed for several hours, followed by purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Although not widely used in medicine, its derivatives are explored for their potential as drug candidates. The presence of halogen atoms can enhance the compound’s binding affinity to biological targets.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. Researchers study its effects on various pathways to understand its potential therapeutic applications and toxicity.
Comparación Con Compuestos Similares
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene can be compared with other similar compounds such as:
2,3-Dichlorophenylpiperazine: This compound is used as an intermediate in the synthesis of pharmaceuticals like aripiprazole.
4-Fluoronaphthalene: While this compound shares the naphthalene ring and fluorine atom, it lacks the dichlorophenyl group, resulting in different chemical properties and reactivity.
1-(2,3-Dichlorophenyl)-2-nitroethane: This compound is another example of a dichlorophenyl derivative, used in the synthesis of various organic compounds. It differs in its functional groups and reactivity.
Propiedades
Fórmula molecular |
C16H9Cl2F |
|---|---|
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-9H |
Clave InChI |
WLKTWQGTEZSCJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
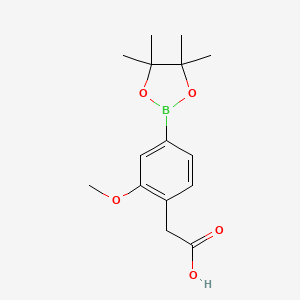
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)
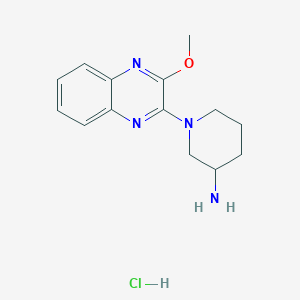



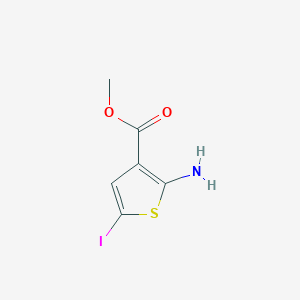
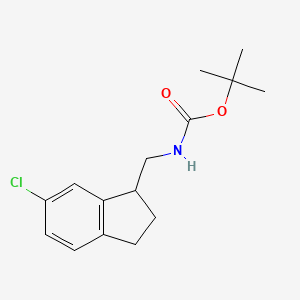
![Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-](/img/structure/B11840117.png)
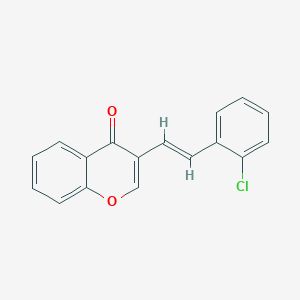

![(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11840136.png)
